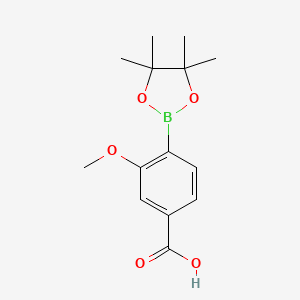

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative of benzoic acid with a methoxy group at the 3-position and a pinacol-protected boronic acid moiety at the 4-position. Its molecular formula is C₁₃H₁₇BO₄, and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The compound’s boronic ester group enhances stability and reactivity in palladium-catalyzed reactions, while the methoxy substituent modulates electronic effects and solubility .

Properties

IUPAC Name |

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYYRZNAVQGTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Catalyst: Palladium(II) acetate or palladium(0) complex

Base: Potassium carbonate or cesium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 3-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Reduction: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

Suzuki-Miyaura Cross-Coupling: Used as a boronic acid reagent to form carbon-carbon bonds in the synthesis of biaryl compounds.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

Medicine:

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the transfer of the boronic acid group to an aryl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Forms a complex with the boronic acid group.

Aryl Halide: Reacts with the boronic acid group to form the desired product.

Comparison with Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Structural Difference : The boronic ester group is at the meta position (3-position) instead of the para position (4-position).

- Molecular Formula : C₁₃H₁₇BO₄ (identical to the target compound).

- Properties: Melting Point: ~210°C (crystalline powder) . Solubility: Similar to the target compound, soluble in polar organic solvents like ethanol and DMSO .

- Applications : Used in cross-coupling reactions but less common in medicinal chemistry due to steric hindrance at the meta position .

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Methyl 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structural Difference: The carboxylic acid is replaced with a phenol group.

- Molecular Formula : C₁₃H₁₉BO₄.

- Properties: Molecular Weight: 250.10 g/mol . Reactivity: Phenol’s acidity allows for pH-sensitive applications .

- Applications : Used in sensors and pH-responsive drug delivery systems .

Data Table: Key Properties of Compared Compounds

Key Research Findings

- Reactivity : The para-substituted boronic esters (e.g., target compound) exhibit higher cross-coupling efficiency than meta isomers due to reduced steric hindrance .

- Solubility : Methoxy and ester derivatives show improved solubility in organic solvents compared to carboxylic acid analogs, aiding in reaction workup .

- Medicinal Chemistry : Fluorinated and methoxy-substituted variants are prioritized in drug development for enhanced bioavailability and target specificity .

Biological Activity

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features allow it to participate in various biological activities and applications. This article reviews the biological activity of this compound, focusing on its synthesis, applications in drug development, and potential therapeutic effects.

Chemical Structure and Properties

Chemical Formula: C13H19BO4

Molecular Weight: 251.1 g/mol

CAS Number: 949892-14-2

The compound features a methoxy group and a dioxaborolane moiety that contribute to its reactivity and solubility properties. The presence of the boron atom enhances its potential as a building block in organic synthesis.

1. Antimicrobial Properties

Research indicates that compounds similar to 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibit antimicrobial activity. For instance, studies have shown that boron-containing compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .

2. Drug Development Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biological targets makes it a valuable candidate for drug design. Specifically, it has been utilized in the development of drugs targeting specific enzymes and receptors involved in disease pathways .

3. Fluorescent Probes

The compound is also used in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The incorporation of the dioxaborolane group enhances the optical properties of these probes .

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of boron-containing compounds similar to our target compound. The results indicated significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.

- Therapeutic Development : In another study focused on antimalarial drug development, derivatives of this compound were synthesized and tested for their ability to inhibit PfATP4. The optimized analogs showed promising results with EC50 values as low as 0.048 µM .

Q & A

Basic: What are the optimal synthetic routes for 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting methyl 4-bromo-3-methoxybenzoate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and potassium acetate in 1,4-dioxane under inert conditions (60–80°C, 12–24 hours) . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) yields the boronate ester, which is hydrolyzed to the carboxylic acid using NaOH/THF/water.

Key Reaction Parameters:

| Reagent/Condition | Example |

|---|---|

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%) |

| Solvent | 1,4-Dioxane |

| Base | Potassium acetate |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

Advanced: How do competing reaction pathways affect yields in Suzuki-Miyaura couplings involving this boronic acid?

Methodological Answer:

Competing pathways include protodeboronation (acidic conditions) and oxidative homocoupling (traces of O₂). To mitigate:

- Protodeboronation: Use buffered aqueous phases (e.g., Na₂CO₃) and avoid prolonged exposure to moisture .

- Homocoupling: Ensure rigorous degassing of solvents (N₂/Ar sparging) and use Pd catalysts with strong π-accepting ligands (e.g., SPhos) to suppress Pd(0) aggregation .

- Byproduct Analysis: Monitor via TLC or HPLC-MS. For example, homocoupling byproducts (e.g., biaryls) can be identified by mass shifts corresponding to M+106 (loss of boronate).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton splitting patterns. The methoxy group (~δ 3.8 ppm) and boronate ring protons (δ 1.0–1.3 ppm) are diagnostic .

- IR Spectroscopy: Detect B-O (∼1350 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .

- HRMS: Verify molecular ion ([M+H]⁺ calculated for C₁₄H₁₉BO₄: 278.1327) .

Advanced: How can crystallography resolve ambiguities in the boron coordination geometry?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 can elucidate the trigonal-planar geometry of the boron center. Key steps:

- Crystallization: Use slow vapor diffusion (e.g., DCM/hexane).

- Data Collection: High-resolution (<1.0 Å) data minimizes thermal motion artifacts.

- Refinement: Apply restraints to boron-oxygen bond lengths (1.36–1.40 Å) .

- Validation: Check for residual electron density near boron using Fourier maps .

Basic: What are its primary applications in organic synthesis?

Methodological Answer:

The compound is a versatile building block in:

- Suzuki-Miyaura Cross-Couplings: Forms biaryl linkages in OLED emitters (e.g., carbazole/phenoxazine derivatives) .

- Peptide Modification: Boronate esters enable conjugation to serine/threonine residues in biomolecules.

- Metal-Organic Frameworks (MOFs): Acts as a carboxylate linker for porous materials .

Advanced: How does solvent polarity influence its stability during storage?

Methodological Answer:

The boronate ester hydrolyzes in protic solvents (e.g., MeOH, H₂O). Stability studies using ¹¹B NMR show:

- Anhydrous Aprotic Solvents (e.g., THF): t₁/₂ > 6 months at −20°C.

- Humid Environments: Rapid hydrolysis to boronic acid (t₁/₂ < 1 week).

Recommended Storage: Sealed vials under Ar with molecular sieves in anhydrous DCM or acetonitrile .

Basic: What chromatographic methods are effective for purification?

Methodological Answer:

- Normal-Phase SiO₂ Chromatography: Elute with hexane/ethyl acetate (3:1 to 1:1).

- Reverse-Phase HPLC: Use C18 columns (MeCN/H₂O + 0.1% TFA) for acidic hydrolysis products.

- TLC Monitoring: Rf ~0.4 (hexane/EtOAc 2:1); visualize under UV (254 nm) or with KMnO₄ stain .

Advanced: How can computational modeling predict its reactivity in cross-couplings?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model transition states:

- Oxidative Addition: Pd(0) insertion into the C-B bond (ΔG‡ ~20 kcal/mol).

- Transmetallation: Base-assisted boronate transfer to Pd(II) (ΔG‡ ~15 kcal/mol).

- Software: Gaussian or ORCA for energy profiles; VMD for visualizing Pd-ligand interactions .

Basic: What safety precautions are required during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Spill Management: Neutralize with sand; avoid aqueous washes (boron contamination) .

Advanced: How to troubleshoot low yields in multi-step syntheses using this reagent?

Methodological Answer:

- Purity Check: Analyze via ¹H NMR (δ 1.3 ppm for pinacol methyls) and ICP-MS (Pd contamination <1 ppm).

- Catalyst Screening: Test Pd(OAc)₂ with SPhos vs. XPhos ligands (10–20% yield improvement reported) .

- Temperature Gradients: Use microwave-assisted heating (e.g., 100°C, 30 min) to accelerate sluggish steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.